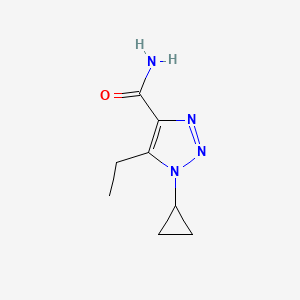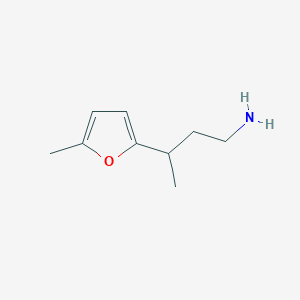![molecular formula C9H16N4O2 B13611755 Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate CAS No. 1402730-29-3](/img/structure/B13611755.png)
Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate: is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding hydropyrazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydropyrazole derivatives.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .
Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and amino group allows for interactions with various biological molecules, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to other carbamates, it offers a distinct reactivity profile and potential for diverse applications in medicinal and industrial chemistry .
Eigenschaften
CAS-Nummer |
1402730-29-3 |
|---|---|
Molekularformel |
C9H16N4O2 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-5-6-4-7(10)13-12-6/h4H,5H2,1-3H3,(H,11,14)(H3,10,12,13) |
InChI-Schlüssel |
ZYJSLBMEMHZAHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)



![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)



![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)




